molecular formula C16H26N2O B12746288 Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- CAS No. 91793-43-0

Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)-

Cat. No.: B12746288
CAS No.: 91793-43-0
M. Wt: 262.39 g/mol
InChI Key: CRLAXTNDRBGCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- typically involves the reaction of 2-(diethylamino)acetamide with alpha,alpha,p-trimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are common in substitution reactions.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study and characterization.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(alpha,alpha,p-trimethylbenzyl)-: Lacks the diethylamino group.

    Acetamide, 2-(diethylamino)-: Lacks the trimethylbenzyl group.

    Benzamide derivatives: Similar structure but with a benzamide core instead of acetamide.

Uniqueness

Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is unique due to the presence of both the diethylamino and trimethylbenzyl groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

91793-43-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

2-(diethylamino)-N-[2-(4-methylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C16H26N2O/c1-6-18(7-2)12-15(19)17-16(4,5)14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3,(H,17,19)

InChI Key

CRLAXTNDRBGCCT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(C)(C)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.